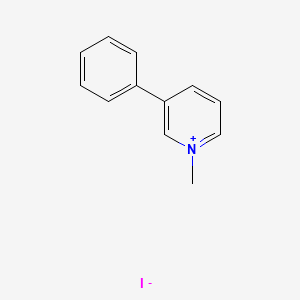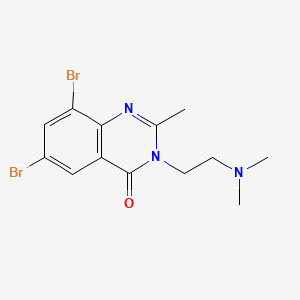
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a quinazolinone derivative, followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding debrominated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dibromo-3-(4-trifluoromethyl-benzyl)-3H-quinazolin-4-one: Similar in structure but with a trifluoromethyl-benzyl group instead of a dimethylaminoethyl group.
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: Differ in the presence of an aryl group and a dihydroquinolinone core.
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the dimethylaminoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
77300-83-5 |
|---|---|
Fórmula molecular |
C13H15Br2N3O |
Peso molecular |
389.09 g/mol |
Nombre IUPAC |
6,8-dibromo-3-[2-(dimethylamino)ethyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C13H15Br2N3O/c1-8-16-12-10(6-9(14)7-11(12)15)13(19)18(8)5-4-17(2)3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
PDJLJYXRIWNIMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
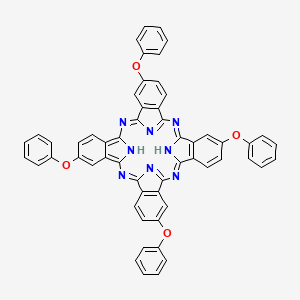

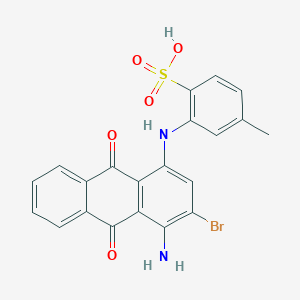
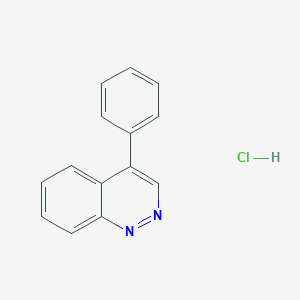
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
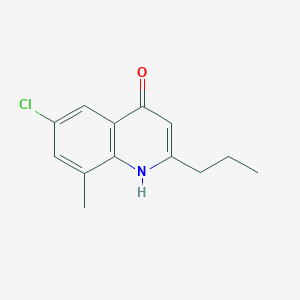

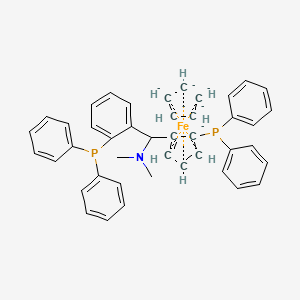



![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
